2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
1.1 Structural Overview The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a multifunctional small molecule featuring a dihydropyridinone core substituted with a 4-bromobenzenesulfonyl group, methyl groups at positions 4 and 6, and an acetamide side chain linked to a 3-(methylsulfanyl)phenyl moiety. This structure combines sulfonyl, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases .
Carbodiimide-mediated coupling of 4-bromobenzenesulfonyl chloride with a dihydropyridinone intermediate.
Amide bond formation between the activated carboxylic acid (or ester) and 3-(methylsulfanyl)aniline, as seen in similar acetamide syntheses .
Such compounds are often explored for their biological activity, including kinase inhibition or antimicrobial properties, though specific data for this molecule remain unreported in the provided sources.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S2/c1-14-11-15(2)25(13-20(26)24-17-5-4-6-18(12-17)30-3)22(27)21(14)31(28,29)19-9-7-16(23)8-10-19/h4-12H,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZYADRLVAARJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via a sulfonylation reaction using 4-bromobenzenesulfonyl chloride.
Dimethylation: The dimethyl groups are added through alkylation reactions.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride.
Attachment of Methylsulfanylphenyl Group: The final step involves coupling the intermediate with 3-(methylsulfanyl)phenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Pharmacological Applications
-
Cancer Therapy
- The compound exhibits potential as an antineoplastic agent , specifically targeting tumor cells. Its structure allows it to inhibit certain enzymes involved in cancer cell proliferation.
- Case Study : Research has shown that similar compounds with pyridine structures can inhibit histone methyltransferases, which are crucial in cancer progression .
-
Neuroprotection
- It acts as a neuroprotective agent , potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.
- Mechanism : The sulfonyl group may interact with specific receptors involved in neuroprotection, enhancing cellular resilience against damage.
-
Anti-inflammatory Effects
- The compound demonstrates anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Research Insight : Compounds with similar functional groups have been shown to reduce inflammation in animal models, suggesting a promising avenue for therapeutic development .
-
Metabolic Disorders
- There is emerging evidence that this compound may help manage obesity and metabolic syndrome by influencing metabolic pathways.
- Study Findings : Analogous compounds have been reported to enhance insulin sensitivity and reduce fat accumulation in preclinical studies.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table highlights structural similarities and differences with key analogues:
Key Observations :
- The 4-bromobenzenesulfonyl group in the target compound is rare among analogues, which typically feature simpler halogenated aryl groups (e.g., 4-bromophenyl in ). This sulfonyl group may enhance electrophilic reactivity or hydrogen-bonding capacity compared to non-sulfonylated analogues.
- The 3-(methylsulfanyl)phenyl substituent distinguishes the target compound from most analogues, which favor fluorine (e.g., 3,4-difluorophenyl in ) or hydroxyl groups. Thioether moieties are known to influence metabolic stability and membrane permeability .
Physicochemical Properties
However, inferences can be drawn:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
